molecular formula C30H39N3O4S B14721716 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 5917-52-2

2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14721716
CAS No.: 5917-52-2
M. Wt: 537.7 g/mol
InChI Key: ATWJEPMQGVRITA-UHFFFAOYSA-N
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Description

2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carbamoyl, dimethoxyphenyl, and thiophenyl groups. The presence of these groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Formation of the Carbamoyl Intermediate: This step involves the reaction of 2,4-dimethylphenyl isocyanate with butan-2-amine to form the carbamoyl intermediate.

    Introduction of the Dimethoxyphenyl Group: The carbamoyl intermediate is then reacted with 3,4-dimethoxyphenyl ethylamine under specific conditions to introduce the dimethoxyphenyl group.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl acetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxyphenyl and thiophenyl groups.

    Reduction: Reduction reactions may target the carbamoyl and acetamide groups.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles may be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide can be compared with other compounds that have similar functional groups, such as:
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide
    • 2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

5917-52-2

Molecular Formula

C30H39N3O4S

Molecular Weight

537.7 g/mol

IUPAC Name

2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C30H39N3O4S/c1-7-23(4)33(30(35)31-26-12-10-21(2)17-22(26)3)20-29(34)32(19-25-9-8-16-38-25)15-14-24-11-13-27(36-5)28(18-24)37-6/h8-13,16-18,23H,7,14-15,19-20H2,1-6H3,(H,31,35)

InChI Key

ATWJEPMQGVRITA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CC(=O)N(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CS2)C(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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